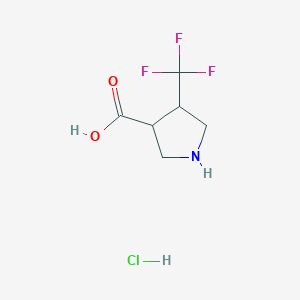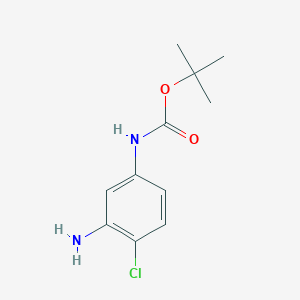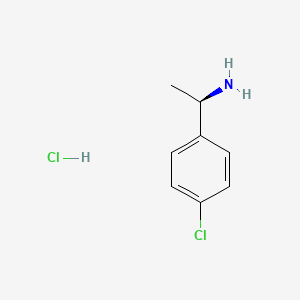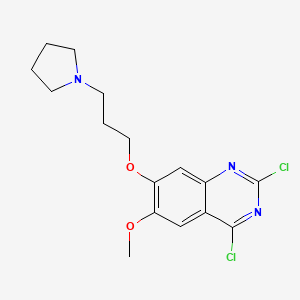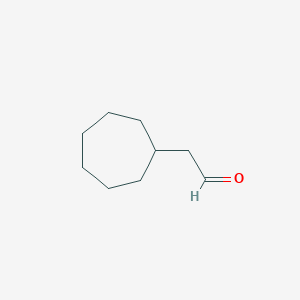
2-Cycloheptylacetaldehyde
Descripción general
Descripción
2-Cycloheptylacetaldehyde is an organic compound with the molecular formula C9H16O It is a cyclic aldehyde with a seven-membered ring structure, making it a member of the cycloheptane family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cycloheptylacetaldehyde can be synthesized through several methods, including the oxidation of cycloheptanol or the reduction of cycloheptanone. The choice of method depends on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation or oxidation reactions. These processes are carried out under controlled conditions to ensure the safety and efficiency of the production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cycloheptylacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the compound.
Major Products Formed: The major products formed from these reactions include cycloheptanone (from oxidation), cycloheptanol (from reduction), and various substituted cycloheptanes (from substitution reactions).
Aplicaciones Científicas De Investigación
2-Cycloheptylacetaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Cycloheptylacetaldehyde exerts its effects depends on the specific application. In general, the compound interacts with molecular targets and pathways involved in various biological processes. For example, in drug discovery, it may bind to specific receptors or enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Cycloheptylacetaldehyde is similar to other cyclic aldehydes, such as cyclohexanecarbaldehyde and cyclopentanecarbaldehyde. its seven-membered ring structure gives it unique chemical properties and reactivity compared to these compounds. The uniqueness of this compound lies in its ability to undergo specific reactions and form distinct products.
Propiedades
IUPAC Name |
2-cycloheptylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-7-9-5-3-1-2-4-6-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUSYCRGABWRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)

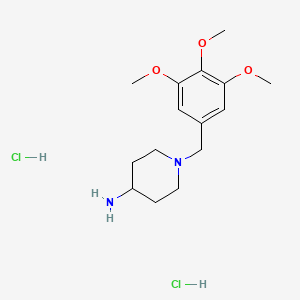
![(2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID](/img/structure/B1452440.png)
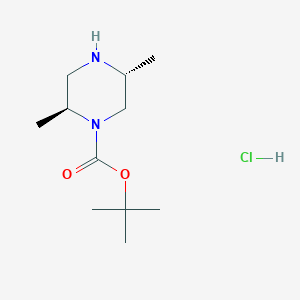
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)
